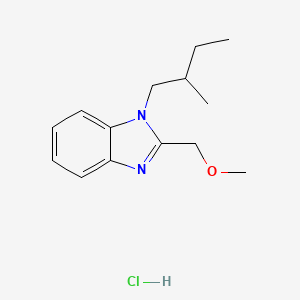

2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride

Description

2-(Methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride is a substituted benzodiazole derivative characterized by a methoxymethyl group at the 2-position and a branched 2-methylbutyl chain at the 1-position of the benzodiazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Benzodiazoles are heterocyclic compounds with a fused benzene and diazole ring, often explored for their biological activity, including receptor binding, antiarrhythmic, and enzyme inhibition properties .

Properties

IUPAC Name |

2-(methoxymethyl)-1-(2-methylbutyl)benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-4-11(2)9-16-13-8-6-5-7-12(13)15-14(16)10-17-3;/h5-8,11H,4,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEJEWDFGMRLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C2=CC=CC=C2N=C1COC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutylamine with methoxymethyl chloride to form the intermediate, which is then reacted with benzimidazole under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as imidazole or metal salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can function as a selective and effective receptor system for various analytes, allowing it to modulate biological pathways and exert its effects . The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 2-(methoxymethyl)-1-(2-methylbutyl)-1H,3-benzodiazole hydrochloride and related benzodiazole derivatives:

Biological Activity

2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.75 g/mol

- IUPAC Name : 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride

This compound features a benzodiazole core substituted with a methoxymethyl group and a branched alkyl chain, which may influence its interactions with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |

| HeLa (cervical cancer) | 10.2 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 12.8 | Disruption of microtubule dynamics |

Antimicrobial Activity

Benzodiazoles are also noted for their antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Emerging evidence suggests that benzodiazole derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.

Study 1: Anticancer Activity Evaluation

A study published in Molecular Cancer Therapeutics evaluated the anticancer activity of several benzodiazole derivatives, including 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride. The findings showed that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of various benzodiazoles, 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for both pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.